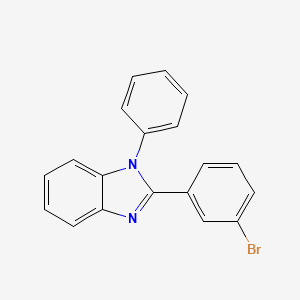

2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromophenyl)-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUWVSPCUFTGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630567 | |

| Record name | 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760212-40-6 | |

| Record name | 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The structural similarity of the benzimidazole core to purine enables these compounds to interact with various biological targets.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug development and materials science. While specific biological data for this exact compound is limited in publicly available literature, this guide will draw upon data from closely related analogs to provide insights into its potential activities and mechanisms of action.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₁₉H₁₃BrN₂ and a molecular weight of approximately 349.22 g/mol .[3][4] It is characterized by a central benzimidazole core substituted with a 3-bromophenyl group at the 2-position and a phenyl group at the 1-position of the imidazole ring.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₃BrN₂ | [3][4] |

| Molecular Weight | 349.22 g/mol | [3][4] |

| CAS Number | 760212-40-6 | [4] |

| Appearance | Solid | [3] |

| Purity | Typically >98% | [3] |

| InChI Key | YFUWVSPCUFTGQN-UHFFFAOYSA-N | [3] |

Synthesis

Representative Synthesis Workflow

Caption: A potential two-step synthesis route for the target compound.

Experimental Protocol: Synthesis of 2-(3-Bromophenyl)-1H-benzo[d]imidazole (A Precursor)

This protocol is for a closely related precursor and is adapted from a continuous flow synthesis method.[5]

Materials:

-

o-Phenylenediamine

-

3-Bromobenzaldehyde

-

Enzyme-electrochemical cascade system (or a suitable oxidizing agent)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for chromatography

Procedure:

-

A solution of o-phenylenediamine and 3-bromobenzaldehyde in a suitable solvent is prepared.

-

This mixture is then passed through a continuous flow reactor containing an immobilized enzyme and an electrochemical cell for oxidation. Alternatively, a chemical oxidant can be used in a batch reaction.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield 2-(3-bromophenyl)-1H-benzo[d]imidazole as a yellow solid.[5]

Characterization of 2-(3-Bromophenyl)-1H-benzo[d]imidazole:

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.07 (s, 1H), 8.38 (s, 1H), 8.20 (d, J = 7.8 Hz, 1H), 7.70 (d, J = 7.8 Hz, 2H), 7.61 – 7.48 (m, 2H), 7.24 (s, 2H).[5]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 150.06, 144.08, 135.46, 132.91, 132.85, 131.68, 129.33, 125.83, 123.44, 122.74, 122.42, 119.54, 111.97.[5]

-

HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₃H₉BrN₂H 273.0022, found 273.0021.[5]

The subsequent N-phenylation could potentially be achieved through a Chan-Lam coupling reaction using phenylboronic acid in the presence of a copper catalyst.

Potential Biological Activity and Applications in Drug Development

While direct experimental data on the anticancer activity of this compound is not available in the reviewed literature, the benzimidazole scaffold is a well-established pharmacophore in many anticancer agents.[6][7] Derivatives have been shown to exert their effects through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[7]

Anticancer Activity of Related Benzimidazole Derivatives

To provide an indication of the potential of this class of compounds, the following table summarizes the in vitro anticancer activity of some related 2-phenyl-1H-benzimidazole derivatives against various cancer cell lines. It is important to note that these are not the target compound but structurally similar molecules.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N-heptyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | MDA-MB-231 (Breast) | 16.38 | [8] |

| 6-methyl-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole | A549 (Lung) | 39.4 | [9] |

| 2-(5-Chloro-1H-benzoimidazol-2-yl)-phenol | A549 (Lung) | >100 µg/mL | [10] |

| [2-(3-Hydroxy-phenyl)-1H-benzoimidazol-5-yl]-phenyl-methanone | A549 (Lung) | 4.47 µg/mL | [10] |

| [2-(3-Hydroxy-phenyl)-1H-benzoimidazol-5-yl]-phenyl-methanone | MDA-MB-231 (Breast) | 4.68 µg/mL | [10] |

| [2-(3-Hydroxy-phenyl)-1H-benzoimidazol-5-yl]-phenyl-methanone | PC3 (Prostate) | 5.50 µg/mL | [10] |

Potential Mechanisms of Action and Signaling Pathways

Benzimidazole derivatives have been reported to target a variety of signaling pathways implicated in cancer progression. These include:

-

Disruption of Microtubule Polymerization: Similar to other microtubule targeting agents, some benzimidazoles can interfere with the dynamics of microtubule assembly and disassembly, leading to mitotic arrest and apoptosis.[7]

-

Induction of Apoptosis: Many benzimidazole compounds have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[11]

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, most commonly at the G2/M phase, thereby inhibiting cell proliferation.[7]

-

Inhibition of Kinases: Benzimidazole derivatives have been developed as inhibitors of various protein kinases that are crucial for cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and cyclin-dependent kinases (CDKs).[9]

Below is a diagram illustrating a simplified EGFR signaling pathway, a common target for benzimidazole-based anticancer agents.

Caption: Simplified EGFR signaling pathway targeted by some benzimidazoles.

Application in Materials Science

Beyond its potential in drug development, this compound and its analogs are utilized in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The benzimidazole core provides thermal and chemical stability, while the phenyl and bromophenyl substituents can be modified to tune the electronic and photophysical properties of the material.

Conclusion

This compound is a versatile compound with potential applications in both drug discovery and materials science. While specific biological data for this exact molecule remains to be published, the extensive research on the benzimidazole scaffold suggests its potential as a lead compound for the development of novel anticancer agents. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully elucidate its therapeutic potential. The information provided in this guide serves as a valuable resource for researchers interested in exploring the properties and applications of this and related benzimidazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, and docking analysis of novel benzimidazole–triazole hybrids as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of New Benzimidazole-1,2,4-Triazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole, a heterocyclic molecule with significant potential in materials science and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis methodologies, and known applications, with a focus on its emerging role in the development of organic light-emitting diodes (OLEDs) and as a scaffold for potential therapeutic agents. All quantitative data is presented in structured tables, and experimental protocols are detailed to facilitate replication and further research.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound featuring a central benzimidazole core. This core is substituted at the 2-position with a 3-bromophenyl group and at the 1-position with a phenyl group.

Systematic IUPAC Name: 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole

Synonyms:

-

This compound

-

2-(3-bromophenyl)-1-phenylbenzimidazole

-

1H-Benzimidazole, 2-(3-bromophenyl)-1-phenyl-

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 760212-40-6 | [1] |

| Molecular Formula | C₁₉H₁₃BrN₂ | [1] |

| Molecular Weight | 349.23 g/mol | [2] |

| Appearance | White to light gray to light yellow powder/crystal | [2] |

| Melting Point | 123 - 127 °C | [2] |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis

General Experimental Protocol for Synthesis

This protocol is adapted from established methods for the synthesis of 2-phenylbenzimidazole derivatives.

Reaction Scheme:

Figure 2: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-phenyl-1,2-phenylenediamine (1 equivalent) and 3-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Catalyst Addition (Optional): A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or a mineral acid (e.g., HCl), can be added to facilitate the cyclization.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. If not, the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) if an acidic solvent was used, leading to the precipitation of the crude product.

-

Purification: The crude product is collected by filtration, washed with a suitable solvent (e.g., water, cold ethanol), and dried. Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectral Data (Predicted and Analogous Compounds)

While specific spectral data for this compound is not publicly available, the following table provides expected characteristic peaks based on the analysis of closely related benzimidazole derivatives.[3][4]

| Spectroscopic Technique | Expected/Analogous Data |

| ¹H NMR (DMSO-d₆, 300 MHz) | δ (ppm): ~8.2-7.2 (m, aromatic protons) |

| ¹³C NMR (DMSO-d₆, 75.5 MHz) | δ (ppm): ~155-110 (aromatic carbons) |

| IR (KBr, cm⁻¹) | ~3050 (Ar-H stretch), ~1620 (C=N stretch), ~1450 (C=C stretch), ~750 (Ar-H bend) |

| Mass Spectrometry (ESI-MS) | m/z: 349.0 [M]+, 351.0 [M+2]+ (due to Br isotope) |

Potential Applications

This compound is a molecule of interest in several high-technology and pharmaceutical fields.

Materials Science: Organic Light-Emitting Diodes (OLEDs)

This compound is a key intermediate in the synthesis of advanced materials for OLEDs.[1][5] Its benzimidazole core provides a stable, electron-deficient scaffold, while the phenyl and bromophenyl groups can be further functionalized to tune the electronic and photophysical properties of the final material. The bromine atom serves as a reactive handle for cross-coupling reactions, enabling the synthesis of complex host materials for phosphorescent and fluorescent emitters, as well as materials for electron and hole transport layers.[1][5] High purity of this intermediate is crucial for achieving optimal OLED performance.

Drug Development and Medicinal Chemistry

Benzimidazole derivatives are a well-established class of pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antifungal, and antibacterial properties.[6][7][8][9][10][11] While specific biological data for this compound is limited in the public domain, its structural features suggest it as a promising scaffold for the development of novel therapeutic agents. It is considered a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[2] The bromophenyl moiety can participate in halogen bonding and other interactions with biological targets, potentially enhancing binding affinity and efficacy.

Potential Signaling Pathways:

While no specific signaling pathways have been elucidated for this particular compound, other 2-phenylbenzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Inhibition of Tyrosine Kinases: Many benzimidazole derivatives are known to target and inhibit receptor tyrosine kinases such as VEGFR-2, which are crucial for tumor angiogenesis.[12][13]

-

Tubulin Polymerization Inhibition: Some benzimidazoles interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.

A hypothetical signaling pathway for a potential anticancer effect is depicted below.

Figure 3: Hypothetical signaling pathway for the anticancer activity of this compound.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile molecule with significant potential in both materials science and drug discovery. Its utility as a building block for high-performance OLED materials is well-recognized. Furthermore, its structural similarity to known bioactive benzimidazoles makes it an attractive scaffold for the development of novel therapeutics. Further research is warranted to fully elucidate its biological activities and potential mechanisms of action. This guide serves as a foundational resource for researchers and professionals working with this promising compound.

References

- 1. 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 2-Phenylbenzimidazole | C13H10N2 | CID 12855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole

This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole, a heterocyclic organic compound of interest to researchers and professionals in drug discovery and materials science. This document details its chemical identity, physicochemical properties, a general synthesis protocol, and potential applications.

Chemical Identity and Nomenclature

The nomenclature and various identifiers for this compound are crucial for its unambiguous identification in literature and databases.

IUPAC Name: 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole

Synonyms: A variety of synonyms are used to refer to this compound, reflecting different naming conventions and database entries.

| Synonym | Source/Type |

| 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole | Common Name |

| 2-(3-bromophenyl)-1-phenylbenzimidazole | Abbreviated Form |

| 1H-Benzimidazole, 2-(3-bromophenyl)-1-phenyl- | Index Name |

| 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole | Systematic Name |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₃BrN₂ | [1] |

| Molecular Weight | 349.23 g/mol | [1] |

| Appearance | White to light gray to light yellow powder/crystal | |

| Melting Point | 123 - 127 °C | |

| Purity | ≥ 98% (GC) | |

| CAS Number | 760212-40-6 | [1] |

Synthesis Protocol

General Procedure: One-Pot Synthesis of 2-Aryl-1-Arylmethyl-1H-benzimidazoles

This method involves the reaction of an o-phenylenediamine with two equivalents of an aromatic aldehyde, often in the presence of an acid catalyst.

Materials:

-

N-phenyl-o-phenylenediamine

-

3-Bromobenzaldehyde

-

Acid catalyst (e.g., p-toluenesulfonic acid, chlorosulfonic acid)[2][3]

-

Solvent (e.g., ethanol, 2-propanol)

-

Dichloromethane

-

Methanol

Experimental Steps:

-

To a solution of N-phenyl-o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or 2-propanol, add 3-bromobenzaldehyde (1 mmol).[3]

-

Add a catalytic amount of an acid catalyst (e.g., 5 mol% of phenylphosphonic acid).

-

The reaction mixture is then stirred at an appropriate temperature (e.g., 80°C) for a specified time, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

Dichloromethane is added to the mixture, and after a few minutes, the precipitated solid is collected.

-

The crude product is then purified by recrystallization from a solvent like methanol or by column chromatography on silica gel to yield the pure this compound.

Logical Relationships and Workflows

Diagram of Synthesis Pathway:

The following diagram illustrates the general synthetic route to 2,1-disubstituted benzimidazoles.

Caption: General synthesis pathway for this compound.

Classification of Synonyms:

The following diagram illustrates the relationship and classification of the different synonyms for the target compound.

Caption: Classification of synonyms for the target compound.

Potential Applications

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry and materials science. While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas:

-

Pharmaceutical Research: The benzimidazole core is present in numerous FDA-approved drugs. This compound could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents.

-

Materials Science: Phenyl-substituted benzimidazoles have been investigated for their applications in organic light-emitting diodes (OLEDs) and other electronic materials. The presence of the bromo-phenyl group could modulate the electronic and photophysical properties of such materials.

-

Chemical Synthesis: As a functionalized heterocyclic compound, it can be a valuable building block in the synthesis of more complex molecules through cross-coupling reactions involving the bromine atom.

References

The Benzimidazole Core: A Scaffolding Marvel in Drug Discovery

An In-depth Technical Guide on the Discovery and History of Substituted Benzimidazoles for Researchers, Scientists, and Drug Development Professionals.

Introduction

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery. Since its initial synthesis in the 19th century, the benzimidazole core has given rise to a multitude of clinically significant drugs spanning a remarkable therapeutic breadth, from treating parasitic infections and peptic ulcers to combating cancer and viral diseases. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanisms of action of substituted benzimidazoles, presenting key data and experimental methodologies for the scientific community.

Historical Milestones in Benzimidazole Research

The journey of benzimidazole from a laboratory curiosity to a pharmacologically significant moiety has been marked by several key discoveries:

-

1872: The first synthesis of a benzimidazole derivative, 2,5- and 2,6-dimethylbenzimidazole, was reported by Hoebrecker through the ring-closure reaction of benzene-1,2-diamine derivatives.

-

1950s: A surge of interest in benzimidazole chemistry was sparked by the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of the structure of vitamin B12 (cobalamin).

-

1961: The first major therapeutic breakthrough came with the introduction of thiabendazole, the first benzimidazole anthelmintic agent, revolutionizing the treatment of parasitic worm infections.

-

1988: The launch of omeprazole, the first proton pump inhibitor (PPI), marked a paradigm shift in the management of acid-related gastrointestinal disorders.[1] This validated the benzimidazole scaffold as a versatile platform for drug development beyond anti-infective agents.

-

Late 20th and 21st Century: The therapeutic applications of substituted benzimidazoles have continued to expand, with derivatives being investigated and developed as potent anticancer, antiviral, antimicrobial, and antihistaminic agents, among others.[2][3]

Synthetic Strategies and Experimental Protocols

The synthesis of the benzimidazole core is versatile, with the most common and classical method being the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, such as an aldehyde, under acidic conditions. This is often referred to as the Phillips-Ladenburg synthesis. Over the years, numerous modifications and novel synthetic routes have been developed to improve yields, introduce diverse substitutions, and employ greener reaction conditions.

Experimental Protocol: Synthesis of Mebendazole (A Representative Anthelmintic)

Mebendazole is a broad-spectrum anthelmintic. Its synthesis typically involves the following key steps:

-

Nitration and Chlorination: The synthesis often starts from commercially available materials that are functionalized to create a substituted o-phenylenediamine precursor.

-

Reduction of the Nitro Group: The nitro group is reduced to an amine to form the o-phenylenediamine.

-

Cyclization to form the Benzimidazole Ring: The o-phenylenediamine is then reacted with a suitable reagent to form the benzimidazole ring.

-

Acylation: The final step involves the addition of the benzoyl group.

A representative synthetic scheme for Mebendazole is as follows:

-

Step 1: Amination of 2,4-dichloronitrobenzene. 2,4-dichloronitrobenzene is reacted with an aminating agent in an organic solvent or water to yield 2-nitro-5-chloroaniline.[4]

-

Step 2: Condensation with Thiophenol. 2-nitro-5-chloroaniline undergoes a condensation reaction with thiophenol in the presence of a base to form 2-nitro-5-thiophenyl aniline.[4]

-

Step 3: Reduction of the Nitro Group. The nitro group of 2-nitro-5-thiophenyl aniline is reduced to an amine to yield 4-thiophenyl-o-phenylenediamine.

-

Step 4: Cyclization with a Carbamate Precursor. The resulting diamine is then cyclized with a methyl (cyanoformyl)carbamate to form the benzimidazole ring with the carbamate side chain.

-

Step 5: Acylation with Benzoyl Chloride. The final step is the acylation of the benzimidazole nitrogen with benzoyl chloride in the presence of a base to yield mebendazole.

Experimental Protocol: Synthesis of Omeprazole (A Representative Proton Pump Inhibitor)

The synthesis of omeprazole, a more complex substituted benzimidazole, involves the coupling of a benzimidazole moiety with a substituted pyridine ring, followed by a controlled oxidation.

Protocol 1: Synthesis of the Thioether Intermediate

-

Materials: 2-mercapto-5-methoxybenzimidazole, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, sodium hydroxide, ethanol, and water.

-

Procedure:

-

Dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.

-

Add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) to the sodium hydroxide solution and reflux until it dissolves.

-

Cool the reaction mixture to below 10°C.

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

-

Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

-

After the incubation period, cool the mixture to 10°C and add 500 mL of water.

-

Stir the resulting mixture for 12 hours to allow for complete precipitation.

-

Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.

-

Protocol 2: Oxidation to Omeprazole

-

Materials: The thioether intermediate from Protocol 1, a suitable oxidizing agent (e.g., m-chloroperoxybenzoic acid - m-CPBA), and a chlorinated solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the thioether intermediate in dichloromethane.

-

Cool the solution to a low temperature (e.g., -10°C).

-

Slowly add a solution of m-CPBA in dichloromethane to the cooled thioether solution. The amount of oxidizing agent must be carefully controlled to avoid over-oxidation to the sulfone byproduct.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench any excess oxidizing agent with a reducing agent (e.g., sodium thiosulfate solution).

-

Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield crude omeprazole.

-

The crude product can be purified by crystallization from a suitable solvent system.

-

Quantitative Data on Biological Activities

The versatility of the benzimidazole scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following tables summarize key quantitative data for different therapeutic areas.

Table 1: Anticancer Activity of Substituted Benzimidazoles (IC50 Values)

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Fluoro aryl benzimidazole | HOS | 1.8 | [5] |

| G361 | 2 | [5] | ||

| MCF-7 | 2.8 | [5] | ||

| K-562 | 7.8 | [5] | ||

| 5 | Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 | 0.39 µg/mL | [5] |

| Huh7 | 0.32 µg/mL | [5] | ||

| 10 | Benzimidazole with sulfonamide moiety | MGC-803 | 1.02 | [5] |

| PC-3 | 5.40 | [5] | ||

| MCF-7 | 1.02 - 5.40 | [5] | ||

| 32 | Benzimidazole-triazole hybrid | HCT-116 | 3.87 | [5] |

| HepG2 | 8.34 | [5] | ||

| MCF-7 | 3.87 - 8.34 | [5] | ||

| HeLa | 3.87 - 8.34 | [5] | ||

| Flubendazole | Anthelmintic | Pancreatic Cancer Cells | 0.01 - 3.26 | [6] |

| Paraganglioma Cells | 0.01 - 3.29 | [6] | ||

| Colorectal Cancer Cells | 0.01 - 1.26 | [6] | ||

| Mebendazole | Anthelmintic | Pancreatic Cancer Cells | 0.01 - 3.26 | [6] |

| Paraganglioma Cells | 0.01 - 3.29 | [6] | ||

| Colorectal Cancer Cells | 0.01 - 1.26 | [6] | ||

| Albendazole | Anthelmintic | Pancreatic Cancer Cells | 0.01 - 3.26 | [6] |

| Paraganglioma Cells | 0.01 - 3.29 | [6] | ||

| Colorectal Cancer Cells | 0.01 - 1.26 | [6] |

Table 2: Antimicrobial Activity of Substituted Benzimidazoles (MIC Values)

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 62a | 2-substituted benzimidazole | E. coli | 2 | [7] |

| 63a | 2-substituted benzimidazole | MRSA | 16 | [7] |

| 63c | 2-substituted benzimidazole | MRSA | 8 | [7] |

| Compound 6c | Benzimidazole derivative | E. coli (TolC mutant) | 2 | [8] |

| (with colistin) | E. coli (wild-type) | 8 - 16 | [8] | |

| (with colistin) | K. pneumoniae | 8 - 16 | [8] | |

| (with colistin) | A. baumannii | 8 - 16 | [8] | |

| (with colistin) | P. aeruginosa | 8 - 16 | [8] |

Table 3: Antiviral Activity of Substituted Benzimidazoles

| Compound Class | Virus | Activity Metric | Value | Reference |

| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | EC50 | As low as 20 nM | [9] |

| Bovine Viral Diarrhoea Virus (BVDV) | EC50 | Moderately active | [9] | |

| Yellow Fever Virus (YFV) | EC50 | Moderately active | [9] | |

| Coxsackie Virus B2 (CVB2) | EC50 | Moderately active | [9] | |

| Assorted benzimidazole derivatives | Coxsackievirus B5 (CVB-5) | EC50 | 9 - 17 µM | [7] |

| Respiratory Syncytial Virus (RSV) | EC50 | 5 - 15 µM | [7] |

Mechanisms of Action and Signaling Pathways

The diverse therapeutic effects of substituted benzimidazoles stem from their ability to interact with a variety of biological targets. The mechanisms of action for the most prominent classes of benzimidazole drugs are well-elucidated.

Anthelmintic Benzimidazoles: Tubulin Polymerization Inhibitors

The primary mechanism of action of anthelmintic benzimidazoles, such as albendazole and mebendazole, is the disruption of microtubule polymerization in parasitic worms.[10] These drugs selectively bind to the β-tubulin subunit of the parasite, preventing its polymerization into microtubules. This disruption of the microtubule cytoskeleton interferes with essential cellular processes in the parasite, including cell division, motility, and nutrient absorption, ultimately leading to paralysis and death. The selective toxicity of these drugs is attributed to their higher affinity for parasitic β-tubulin compared to the mammalian homolog.

Proton Pump Inhibitors: Irreversible Inhibition of H+/K+-ATPase

Proton pump inhibitors (PPIs), such as omeprazole, are prodrugs that are activated in the acidic environment of the secretory canaliculi of gastric parietal cells.[11] The activated form, a sulfenamide, then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (the proton pump).[11] This irreversible inhibition of the proton pump blocks the final step in gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.

Anticancer Benzimidazoles: A Multitude of Targets

The anticancer activity of substituted benzimidazoles is diverse and often involves the inhibition of key signaling pathways that are dysregulated in cancer. Many benzimidazole derivatives act as kinase inhibitors, targeting enzymes such as vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and Aurora kinases, which are crucial for tumor growth, angiogenesis, and metastasis.[1] Others function as microtubule-destabilizing agents, similar to the anthelmintics, or as inhibitors of DNA repair enzymes like poly(ADP-ribose) polymerase (PARP).

Experimental Workflows for Biological Evaluation

The discovery and development of new benzimidazole-based drugs rely on robust and reproducible experimental workflows to assess their biological activity.

Workflow for In Vitro Anthelmintic Activity Assay

A common method for evaluating the in vitro anthelmintic activity of benzimidazole derivatives is the egg hatch assay (EHA) or the larval motility/development assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103242237A - New preparation method for anthelmintic fenbendazole - Google Patents [patents.google.com]

- 5. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP2643304A2 - A process for preparation of albendazole - Google Patents [patents.google.com]

- 9. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A brief history of pharmacology [pubsapp.acs.org]

- 11. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Brominated Benzimidazoles: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of brominated benzimidazoles, a class of compounds with significant interest in medicinal chemistry. Understanding these properties is crucial for the rational design and development of novel therapeutics. This guide summarizes key quantitative data, details common experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The physicochemical characteristics of a drug candidate, such as its solubility, lipophilicity, and ionization state, are fundamental determinants of its pharmacokinetic and pharmacodynamic profiles. For brominated benzimidazoles, the position and number of bromine substituents on the benzimidazole scaffold can significantly influence these properties, thereby affecting their absorption, distribution, metabolism, excretion (ADME), and ultimately, their biological activity.

Data Presentation

Table 1: pKa and Lipophilicity (LogP) of Selected Brominated Benzimidazoles

| Compound | Structure | pKa (Predicted) | LogP (Experimental/Predicted) |

| Benzimidazole | 1H-Benzimidazole | 5.6 (conjugate acid)[1], 12.8[1] | 1.32[2] |

| 5-Bromobenzimidazole | 5-Bromo-1H-benzimidazole | 11.19 ± 0.30 | 2.5 (Predicted) |

| 2-(2-Bromophenyl)-1H-benzimidazole | 2-(2-Bromophenyl)-1H-benzimidazole | - | - |

| 4,5,6,7-Tetrabromobenzimidazole (TBBz) | 4,5,6,7-Tetrabromo-1H-benzimidazole | - | - |

Note: The lack of extensive experimental data highlights a gap in the current literature for this class of compounds.

Table 2: Solubility and Crystal Structure Data of Selected Brominated Benzimidazoles

| Compound | Aqueous Solubility | Crystal System | Space Group | Reference |

| Benzimidazole | 2.01 g/L at 30 °C[2] | - | - | - |

| 2-(2-Bromophenyl)-1H-benzimidazole | Limited solubility in water[1] | - | - | - |

| 1-[2-(1-adamantyl)ethyl]-4,5,6,7-tetrabromobenzimidazole | - | Monoclinic | P21/c | [3] |

| Adamantylated 4,5,6,7-tetraiodobenzimidazole | - | Triclinic | P-1 | [3] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds)[4].

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4). The ratio of the compound's concentration in each phase at equilibrium is then determined.

Methodology:

-

Preparation of Phases:

-

Saturate n-octanol with the aqueous buffer by shaking them together for 24 hours, followed by separation.

-

Saturate the aqueous buffer with n-octanol in the same manner.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vessel. The final concentration should be within the linear range of the analytical method.

-

-

Partitioning:

-

Shake the vessel containing the two phases and the test compound at a constant temperature until equilibrium is reached (typically for several hours).

-

-

Phase Separation:

-

Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

LogD = log10 ( [Compound]octanol / [Compound]aqueous )

-

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise technique for determining the ionization constant (pKa) of a compound.

Principle: A solution of the compound is titrated with a standardized acidic or basic solution. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the test compound in a suitable solvent (e.g., water or a co-solvent system like methanol/water for poorly soluble compounds). The concentration should be in the millimolar range.

-

Add a background electrolyte (e.g., KCl) to maintain a constant ionic strength.

-

-

Titration:

-

Place the sample solution in a thermostated vessel and immerse the pH electrode.

-

Titrate the solution with a standardized solution of HCl or NaOH, adding the titrant in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Determination of Crystal Structure by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Principle: A single crystal is irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots. The positions and intensities of these diffracted spots are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Methodology:

-

Crystal Growth: Grow a high-quality single crystal of the brominated benzimidazole derivative. This is often the most challenging step and can involve techniques such as slow evaporation, vapor diffusion, or cooling crystallization from various solvents. The crystal should be of a suitable size (typically 0.1-0.3 mm in all dimensions) and free of defects.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers use area detectors (e.g., CCD or CMOS) to collect the diffraction data.

-

-

Data Processing:

-

Integrate the intensities of the diffraction spots from the collected images.

-

Correct the data for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

-

Structure Solution and Refinement:

-

Determine the unit cell parameters and space group of the crystal.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the atomic coordinates and thermal parameters against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.

-

Signaling Pathways and Experimental Workflows

Brominated benzimidazoles have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. The following diagrams, generated using the DOT language, illustrate a key experimental workflow and two such signaling pathways.

Caption: Workflow for LogD Determination.

Caption: ERK5 Signaling Pathway Inhibition.

The Extracellular signal-regulated kinase 5 (ERK5) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in various cancers. Some benzimidazole derivatives have been identified as inhibitors of the ERK5 signaling pathway, making it an attractive target for cancer therapy[5][6]. The pathway is typically activated by growth factors or stress signals, leading to a phosphorylation cascade involving MEKK2/3, MEK5, and finally ERK5. Activated ERK5 translocates to the nucleus to regulate gene transcription[5].

Caption: Pin1 Signaling Pathway Inhibition.

Pin1 is a peptidyl-prolyl cis-trans isomerase that plays a crucial role in regulating the function of numerous proteins involved in cell cycle progression and signal transduction. It specifically recognizes and isomerizes phosphorylated serine/threonine-proline motifs. Overexpression of Pin1 is observed in many human cancers and is linked to tumor progression. Benzimidazole derivatives, including those with bromine substitutions, have been designed as Pin1 inhibitors, representing a promising strategy for cancer therapy[7][8]. By inhibiting Pin1, these compounds can disrupt multiple oncogenic signaling pathways.

Conclusion

This technical guide has provided a summary of the key physicochemical properties of brominated benzimidazoles, detailed experimental protocols for their determination, and an overview of their interaction with relevant cancer signaling pathways. While the available quantitative data for a broad range of brominated derivatives is currently limited, the established methodologies and the understanding of their potential biological targets provide a solid foundation for future research and development in this promising area of medicinal chemistry. Further systematic studies on the synthesis and physicochemical characterization of a wider array of brominated benzimidazoles are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

- 1. CAS 13275-42-8: 2-(2-Bromophenyl)-1H-benzimidazole [cymitquimica.com]

- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study [mdpi.com]

- 4. Frontiers | Non-catalytic participation of the Pin1 peptidyl-prolyl isomerase domain in target binding [frontiersin.org]

- 5. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 6. Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Technical Dossier: Physicochemical Properties of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole, a heterocyclic organic compound of interest in medicinal chemistry and materials science.

Molecular Identity and Properties

The fundamental molecular characteristics of this compound are summarized below. These values are critical for a range of applications, from reaction stoichiometry to analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₁₃BrN₂ | [1][2] |

| Molecular Weight | 349.22 g/mol | [2] |

| Alternate Molecular Weight | 349.2239 g/mol | [1][3] |

| Appearance | Solid, White to light gray to light yellow powder/crystal | [1][4] |

Structural Elucidation

The structural arrangement of this compound is key to its chemical behavior and biological activity. The molecule is comprised of three main components: a benzimidazole core, a 3-bromophenyl substituent at the 2-position, and a phenyl substituent at the 1-position of the benzimidazole ring.

Figure 1. Logical relationship of the constituent parts of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are typically found in peer-reviewed scientific literature. A general workflow for its synthesis would involve the condensation of N-phenyl-o-phenylenediamine with 3-bromobenzaldehyde, followed by purification and characterization.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and confirmation of this compound.

Figure 2. A generalized experimental workflow for the synthesis and characterization of the title compound.

References

Spectroscopic Data Interpretation for 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a predicted interpretation based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of novel benzimidazole derivatives.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound, with the chemical formula C₁₉H₁₃BrN₂ and a molecular weight of 349.23 g/mol , forms the basis for the predicted spectroscopic data. The key structural features include a benzimidazole core, a 3-bromophenyl substituent at the 2-position, and a phenyl group attached to one of the nitrogen atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the three aromatic rings. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the anisotropic effects of the aromatic systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4' | 7.8 - 7.9 | d | ~8.0 |

| H-6' | 7.6 - 7.7 | d | ~8.0 |

| H-5' | 7.4 - 7.5 | t | ~8.0 |

| H-2'' | 8.1 - 8.2 | s | - |

| H-4'' | 7.7 - 7.8 | d | ~7.8 |

| H-6'' | 7.5 - 7.6 | d | ~7.8 |

| H-5'' | 7.3 - 7.4 | t | ~7.8 |

| H-4, H-7 | 7.2 - 7.4 | m | - |

| H-5, H-6 | 7.1 - 7.2 | m | - |

| N-Ph (ortho) | 7.5 - 7.6 | m | - |

| N-Ph (meta, para) | 7.3 - 7.4 | m | - |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show signals for all 19 carbon atoms in the molecule. The carbon attached to the bromine atom (C-3'') is expected to have a lower chemical shift compared to its unsubstituted counterpart.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3a | 142 - 144 |

| C-7a | 135 - 137 |

| C-4, C-7 | 122 - 124 |

| C-5, C-6 | 120 - 122 |

| C-1' | 137 - 139 |

| C-2', C-6' | 129 - 131 |

| C-3', C-5' | 128 - 130 |

| C-4' | 129 - 131 |

| C-1'' | 132 - 134 |

| C-2'' | 130 - 132 |

| C-3'' (C-Br) | 122 - 124 |

| C-4'' | 133 - 135 |

| C-5'' | 129 - 131 |

| C-6'' | 126 - 128 |

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

| m/z | Assignment | Notes |

| 348 | [M]⁺ | Corresponding to the ⁷⁹Br isotope. |

| 350 | [M+2]⁺ | Corresponding to the ⁸¹Br isotope, with approximately the same intensity as the M⁺ peak. |

| 269 | [M - Br]⁺ | Loss of the bromine atom. |

| 193 | [C₁₃H₉N₂]⁺ | Fragmentation of the bromophenyl group. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H, C=N, and C=C bonds.

| Wavenumber (cm⁻¹) | Assignment |

| 3050 - 3100 | Aromatic C-H stretching |

| 1600 - 1620 | C=N stretching (imidazole) |

| 1450 - 1580 | Aromatic C=C stretching |

| 1000 - 1100 | C-N stretching |

| 690 - 770 | Aromatic C-H bending |

| 550 - 650 | C-Br stretching |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This synthesis is adapted from known procedures for similar benzimidazole derivatives.

Materials:

-

N-phenyl-o-phenylenediamine

-

3-Bromobenzaldehyde

-

Ethanol

-

p-Toluenesulfonic acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve N-phenyl-o-phenylenediamine (1 equivalent) in ethanol.

-

Add 3-bromobenzaldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Wash the crude product with cold ethanol.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record the spectra on a 400 MHz or higher NMR spectrometer.

-

Use the solvent peak as an internal reference.

Mass Spectrometry:

-

Analyze the sample using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

Observe the molecular ion peak and the characteristic isotopic pattern for bromine.

Infrared Spectroscopy:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Visualizations

Workflow for Spectroscopic Data Interpretation

Caption: Logical workflow for the interpretation of spectroscopic data.

Molecular Structure with Atom Numbering

Caption: Structure of this compound.

Solubility Profile of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the heterocyclic compound 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment of its expected solubility in common laboratory solvents, based on its structural features and data from related compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided, along with a visual representation of the experimental workflow.

Core Compound Information

| Compound Name | This compound |

| CAS Number | 760212-40-6 |

| Molecular Formula | C₁₉H₁₃BrN₂ |

| Molecular Weight | 349.23 g/mol |

| Structure | |

| Image of the chemical structure of this compound |

Qualitative Solubility Assessment

The molecular structure of this compound provides significant insight into its probable solubility characteristics. The molecule is predominantly non-polar due to the presence of three aromatic rings: a benzimidazole core, a phenyl group at the 1-position, and a bromophenyl group at the 2-position. The bromine atom further contributes to the molecule's hydrophobicity.

The central benzimidazole ring system possesses two nitrogen atoms that can participate in hydrogen bonding, which might suggest some affinity for polar solvents. However, the steric hindrance and the overwhelming non-polar surface area from the multiple aromatic rings are expected to be the dominant factors governing its solubility.

Based on these structural features and general solubility principles ("like dissolves like"), the following qualitative predictions can be made:

-

Aqueous Solvents (e.g., Water): Expected to be practically insoluble . The large, non-polar, and hydrophobic nature of the molecule will prevent significant interaction with the highly polar water molecules.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have low to moderate solubility . While the nitrogen atoms in the benzimidazole core can act as hydrogen bond acceptors, the overall hydrophobicity of the molecule will likely limit its solubility. Generally, benzimidazoles are more soluble in alcohols than in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to have moderate to good solubility . These solvents can engage in dipole-dipole interactions and are effective at solvating large organic molecules. DMSO and DMF are particularly good solvents for many heterocyclic compounds.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be variable . While the molecule is largely non-polar, the presence of the nitrogen heteroatoms introduces some polarity. It may exhibit some solubility in aromatic solvents like toluene due to π-π stacking interactions, but likely poor solubility in aliphatic hydrocarbons like hexane.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to have good solubility . These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity.

It is important to note that studies on similar compounds, such as phenylimidazoles, have shown them to be significantly less soluble than their parent benzimidazoles in several organic solvents. This further supports the expectation of limited solubility for this compound, even in organic media.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the equilibrium solubility of a solid organic compound like this compound in a specific solvent. This method is based on the shake-flask technique, which is considered the gold standard for solubility measurement.

Objective: To determine the concentration of a saturated solution of the test compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected laboratory solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired test solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Analysis:

-

Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC analysis, inject a known volume of each standard and sample solution and record the peak area.

-

For UV-Vis analysis, measure the absorbance of each standard and sample solution at the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result is the solubility of the compound in the test solvent at the specified temperature, typically expressed in units such as mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining compound solubility.

This guide provides a foundational understanding of the likely solubility of this compound and a practical framework for its experimental determination. For any application in research or drug development, it is imperative that these qualitative assessments are confirmed by rigorous experimental data.

Methodological & Application

Application Notes and Protocols: 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole is a heterocyclic organic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2] The structure of this compound, featuring a bromophenyl substituent at the 2-position and a phenyl group at the 1-position of the benzimidazole core, makes it a valuable intermediate and a potential lead compound in drug discovery.[3] This document provides an overview of its potential applications in medicinal chemistry, along with generalized protocols for its synthesis and biological evaluation based on related benzimidazole derivatives.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₃BrN₂ | [4] |

| Molecular Weight | 349.22 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | ≥98% | [4] |

Applications in Medicinal Chemistry

The benzimidazole core is a key structural motif in a number of FDA-approved drugs.[5] Derivatives of 2-phenyl-1H-benzoimidazole have shown significant promise in several therapeutic areas.

Anticancer Activity

Table 1: Representative Anticancer Activity of 2-Phenylbenzimidazole Derivatives

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| Compound 38 | A549 (Lung Carcinoma) | 4.47 | [6][7] |

| Compound 38 | MDA-MB-231 (Breast Cancer) | 4.68 | [6][7] |

| Compound 38 | PC3 (Prostate Cancer) | 5.50 | [6][7] |

| Compound 40 | MDA-MB-231 (Breast Cancer) | 3.55 | [7] |

Note: The compounds listed are derivatives of 2-phenylbenzimidazole and not this compound itself. This data is presented to illustrate the potential of this class of compounds.

Antimicrobial Activity

The structural similarity of benzimidazoles to purine enables them to interfere with essential bacterial biosynthetic pathways.[8] The mechanism of action for antimicrobial benzimidazoles can involve the inhibition of DNA gyrase, which is crucial for bacterial DNA replication.[3] Derivatives of 2-phenylbenzimidazole have shown activity against a range of bacterial and fungal pathogens.

Table 2: Representative Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 59 | Staphylococcus aureus | 3.12 | [9] |

| Compound 59 | Methicillin-resistant S. aureus (MRSA) | 3.12 | [9] |

| Compound 59 | Escherichia coli | >50 | [9] |

| Compound 59 | Enterococcus faecalis | 3.12 | [9] |

| Compound 59 | Candida albicans | 3.12 | [9] |

Note: Compound 59 is a 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivative. This data is presented to illustrate the potential of the broader benzimidazole class.

Enzyme Inhibition

Derivatives of 2-phenyl-1H-benzoimidazole have been investigated as inhibitors of various enzymes. For instance, certain derivatives have shown potent inhibitory activity against α-glucosidase, suggesting potential applications in the management of diabetes.[10] The kinetic studies of these inhibitors revealed a non-competitive mode of inhibition.[10]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 2-phenylbenzimidazole derivatives, which can be adapted for this compound.

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aldehyde.

Materials:

-

N-phenyl-o-phenylenediamine

-

3-Bromobenzaldehyde

-

Ethanol

-

Sodium metabisulfite (Na₂S₂O₅)

-

Water

-

n-Hexane

-

Standard laboratory glassware and stirring equipment

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask, dissolve N-phenyl-o-phenylenediamine (1 equivalent) and 3-bromobenzaldehyde (1 equivalent) in a mixture of ethanol and water (9:1 v/v).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add sodium metabisulfite (1 equivalent) to the solution.

-

Continue stirring the suspension at room temperature for approximately 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the precipitate and evaporate the filtrate under reduced pressure to obtain the crude product.

-

Wash the crude product with water and then with n-hexane to remove impurities.

-

Dry the purified product in a vacuum oven.

-

Further purification can be achieved by column chromatography or recrystallization if necessary.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MDA-MB-231, PC3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the plates for another 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Caption: Potential anticancer mechanisms of 2-phenylbenzimidazole derivatives.

Caption: Postulated antimicrobial mechanism of benzimidazole derivatives.

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole | CymitQuimica [cymitquimica.com]

- 5. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]

- 7. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole as a Potential Anticancer Agent

Disclaimer: Direct experimental data on the anticancer activity of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole is not extensively available in the current body of scientific literature. The following application notes and protocols are based on studies of structurally related benzimidazole derivatives, which are widely investigated for their anticancer properties.[1][2] These notes are intended to provide a framework for researchers to investigate this compound as a potential anticancer agent.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[3][4] The benzimidazole scaffold is a structural isostere of purine, which allows it to interact with various biological targets.[3] Numerous substituted benzimidazoles have been synthesized and evaluated as potent anticancer agents, demonstrating mechanisms of action that include inhibition of key enzymes like EGFR and topoisomerase, induction of apoptosis, and cell cycle arrest.[3][5][6] This document outlines potential applications and experimental protocols for the investigation of this compound as a novel anticancer candidate.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₁₃BrN₂ |

| Molecular Weight | 349.23 g/mol |

| Appearance | Solid |

| InChI Key | YFUWVSPCUFTGQN-UHFFFAOYSA-N |

| Synonyms | 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole |

(Data sourced from commercial supplier information)[7]

Data Presentation: Anticancer Activity of Analogous Benzimidazole Derivatives

The following tables summarize the in vitro anticancer activity of various benzimidazole derivatives that are structurally related to this compound. This data can serve as a benchmark for evaluating the potential of the target compound.

Table 1: Cytotoxicity of 2-Phenylbenzimidazole Derivatives Against Various Cancer Cell Lines

| Compound | R1 | R2 | R3 | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Analog 1 | H | Cl | OH | A549 (Lung) | >50 | [8] |

| MDA-MB-231 (Breast) | >50 | [8] | ||||

| PC3 (Prostate) | >50 | [8] | ||||

| Analog 2 | H | Cl | 4-OH | A549 (Lung) | 16.2 | [8] |

| MDA-MB-231 (Breast) | 10.7 | [8] | ||||

| PC3 (Prostate) | 19.5 | [8] | ||||

| Analog 3 | H | Cl | 3,4,5-OCH₃ | A549 (Lung) | 4.47 | [8] |

| MDA-MB-231 (Breast) | 4.68 | [8] | ||||

| PC3 (Prostate) | 5.50 | [8] |

Table 2: EGFR Inhibition and Cytotoxicity of Benzimidazole-Triazole Hybrids

| Compound | Cancer Cell Line | GI₅₀ (nM) | EGFR IC₅₀ (nM) | Reference |

| Hybrid 6i | HT-29, A-549, MCF-7, Panc-1 | 29 | 78 | [3] |

| Hybrid 10e | HT-29, A-549, MCF-7, Panc-1 | 25 | 73 | [3] |

| Erlotinib (Standard) | HT-29, A-549, MCF-7, Panc-1 | 33 | 80 | [3] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of this compound, adapted from methodologies reported for analogous compounds.

A general and efficient one-pot synthesis of 2-substituted benzimidazoles can be achieved through the condensation of an o-phenylenediamine with an aldehyde.[9]

-